1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione is a compound that belongs to the class of benzothiazepines, which are notable for their diverse biological activities and applications in medicinal chemistry. This compound features a unique bicyclic structure that incorporates a benzothiazepine core, which has been studied for its potential therapeutic effects in various medical conditions.
Benzothiazepines are classified as heterocyclic compounds containing both sulfur and nitrogen in their structure. They are recognized for their pharmacological properties, particularly in the development of cardiovascular agents and central nervous system drugs. The specific compound 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione is synthesized through various chemical methods that utilize starting materials such as chalcones and thiophenols .
The synthesis of 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione typically involves several steps:
The process can yield high purity compounds (over 95%) when optimized for temperature and reaction time. For instance, reactions conducted at elevated temperatures (around 60 °C) have shown improved yields and reduced reaction times .
The molecular structure of 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the molecular structure. For example:
These reactions can be performed under mild conditions using solvents like ethanol or dimethylformamide (DMF), often leading to high yields (up to 90%) depending on the specific reagents used .
The mechanism of action for 1,2,3,5-tetrahydro-4lambda6,1-benzothiazepine-4,4-dione is primarily linked to its ability to interact with biological targets:
In vitro studies have demonstrated that certain derivatives exhibit competitive inhibition with IC50 values indicating effective enzyme inhibition compared to standard drugs .
Relevant data from spectroscopic analyses confirm these properties through characteristic absorption peaks and melting points consistent with known values for similar compounds .
The ongoing research into benzothiazepines continues to reveal new applications in drug discovery and development across various therapeutic areas .
The systematic IUPAC name 1,2,3,5-tetrahydro-4lambda⁶,1-benzothiazepine-4,4-dione precisely defines the core structure:
Alternative naming conventions include 1,2,3,5-tetrahydro-4,1-benzothiazepine 4,4-dioxide, explicitly indicating the sulfone through the dioxide suffix. The molecular formula is C₉H₁₁NO₂S, with a molecular weight of 197.25 g/mol. Key structural features include:
Table 1: Core Benzothiazepine Scaffold Classification
Classification Level | Description | Structural Identifier |
---|---|---|
Ring System | 1,4-Benzothiazepine | Fused benzo-thiazepine |
Saturation | Tetrahydro | 1,2,3,5-Tetrahydro |
Sulfur Oxidation State | Sulfone | 4,4-Dioxide / lambda⁶ |
Functionalization | Unsubstituted parent | 1,2,3,5-Tetrahydro-4lambda⁶,1-benzothiazepine-4,4-dione |
Derivatives are named via positional substitution:
Benzothiazepines emerged as therapeutic scaffolds in the late 20th century, with JTV-519 (K201) representing the foundational 1,4-benzothiazepine pharmacophore for ryanodine receptor (RyR) stabilization. Discovered in Japanese cardiovascular research, JTV-519 demonstrated anti-arrhythmic effects through RyR2-calstabin complex stabilization but exhibited off-target SERCA2a inhibition and ion channel blockade [4].
Second-generation Rycals like ARM210 addressed these limitations through optimized substituents. ARM210 binds RyR2's disease-associated "primed" state near the caffeine-binding site and RY1&2 domain, preventing pathological pore opening without SERCA2a inhibition. This evolution demonstrated the necessity of specific sulfone positioning and nitrogen alkylation for target selectivity [4].
The introduction of cyclopropanol groups marked a strategic advancement toward dual-acting benzothiazepines. Compound 12a—a 1,4-benzothiazepine with dual cyclopropanol substituents—exhibited nanomolar RyR2 stabilization (EC₅₀ < 500 nM) and SERCA2a activation (EC₅₀ = 383 nM). This innovation leveraged the cyclopropanol moiety as a phosphate mimic to enhance SERCA2a-mediated calcium uptake while maintaining RyR2 closure, establishing benzothiazepines as multifunctional cardiovascular agents [4].
Table 2: Evolution of Key Benzothiazepine Pharmacophores
Generation | Prototype Compound | Key Structural Features | Therapeutic Target |
---|---|---|---|
First | JTV-519 (K201) | 7-Methoxy-2,3,4,5-tetrahydro-4-methyl-1,4-benzothiazepine | RyR2 stabilizer |
Second | ARM210 | 4-(Benzoic acid derivative)-substituted benzothiazepine | Selective RyR2 stabilizer |
Dual-Action | Compound 12a | 1,4-Benzothiazepine with dual cyclopropanol groups | RyR2 stabilizer + SERCA2a activator |
The sulfone group (S(=O)₂) at position 4 governs both electronic and steric properties:
The nitrogen at position 1 serves as:
Quantum mechanical analyses reveal the C2/C3 methylene units adopt envelope conformations, positioning the sulfone carbonyl oxygen pseudo-axial for optimal target engagement. Substituent effects propagate through this system:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1